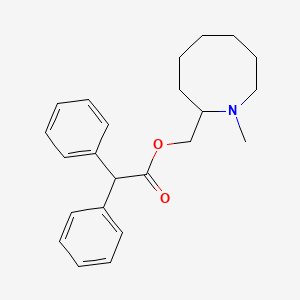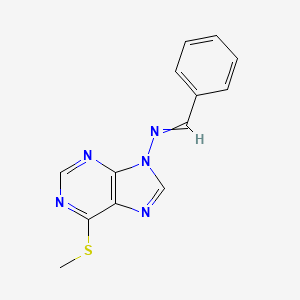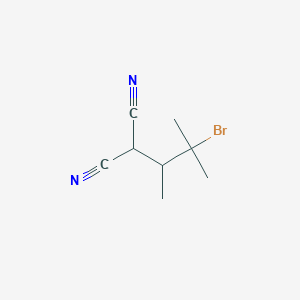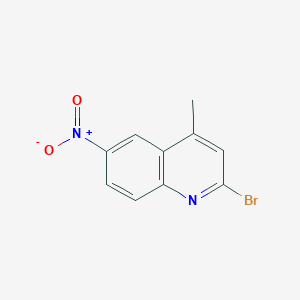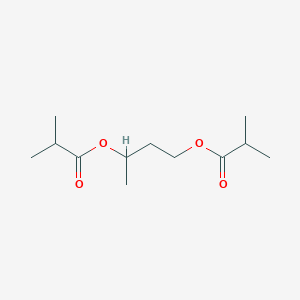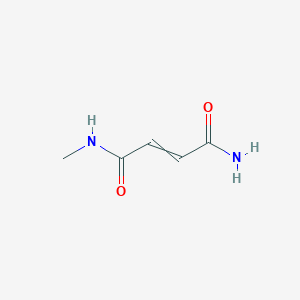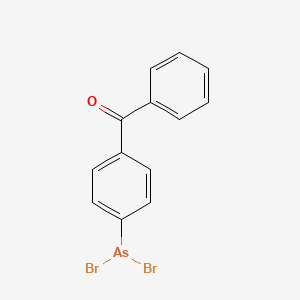
(4-Benzoylphenyl)arsonous dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzoylphenyl)arsonous dibromide is an organoarsenic compound with the molecular formula C₁₃H₉AsBr₂O It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further bonded to an arsonous dibromide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)arsonous dibromide typically involves the bromination of a precursor compound. One common method includes the reaction of benzalacetophenone with bromine in the presence of a solvent such as carbon tetrachloride or carbon disulfide. The reaction is carried out under cooling conditions to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzoylphenyl)arsonous dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonous dibromide moiety to other arsenic-containing functional groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Applications De Recherche Scientifique
(4-Benzoylphenyl)arsonous dibromide has several scientific research applications, including:
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic compounds.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other organoarsenic compounds.
Mécanisme D'action
The mechanism of action of (4-Benzoylphenyl)arsonous dibromide involves its interaction with molecular targets through its arsonous moiety. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzoylphenyl)arsonous dichloride
- (4-Benzoylphenyl)arsonous difluoride
- (4-Benzoylphenyl)arsonous diiodide
Uniqueness
(4-Benzoylphenyl)arsonous dibromide is unique due to its specific bromine substituents, which confer distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propriétés
Numéro CAS |
6309-10-0 |
|---|---|
Formule moléculaire |
C13H9AsBr2O |
Poids moléculaire |
415.94 g/mol |
Nom IUPAC |
(4-dibromoarsanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9AsBr2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
YZWUJWVWDSNYKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


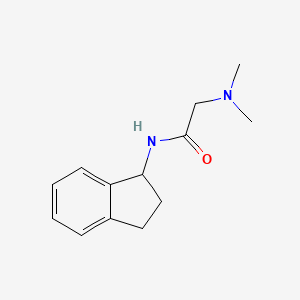
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
